4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Brand Name: Vulcanchem
CAS No.: 72079-77-7
VCID: VC3793903
InChI: InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10)
SMILES: C1C(=O)C2=C(NC=N1)N=CN2
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

CAS No.: 72079-77-7

Cat. No.: VC3793903

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one - 72079-77-7

Specification

CAS No. 72079-77-7
Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one
Standard InChI InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10)
Standard InChI Key ASIWDXWEDFFGPK-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(NC=N1)N=CN2
Canonical SMILES C1C(=O)C2=C(NC=N1)N=CN2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 4,7-dihydro-1H-imidazo[4,5-d] diazepin-8-one . Its structure comprises a seven-membered diazepine ring fused with a five-membered imidazole ring, forming a bicyclic system. The diazepine ring contains two nitrogen atoms at positions 1 and 3, while the imidazole ring contributes additional nitrogen atoms at positions 4 and 5 . The carbonyl group at position 8 is a defining feature, influencing both reactivity and intermolecular interactions .

Table 1: Key molecular descriptors of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

PropertyValueSource Citation
Molecular FormulaC6H6N4O\text{C}_6\text{H}_6\text{N}_4\text{O}
Molecular Weight150.14 g/mol
CAS Number72079-77-7
Density1.7 g/cm³
Boiling Point486°C at 760 mmHg

Stereochemical Considerations

The compound’s planar bicyclic system limits stereoisomerism, though substituent positioning on the diazepine ring could theoretically lead to conformational isomers . Computational models predict a puckered diazepine ring, with the carbonyl oxygen adopting an axial orientation to minimize steric strain .

Synthesis and Manufacturing

Cyclization Strategies

The synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one typically involves cyclization reactions starting from benzodiazepine precursors. A study by Al-Esraa University College and University of Babylon researchers demonstrated the use of carboxylic acid derivatives subjected to thermal cyclization, yielding the target compound with a purity >95% . Key steps include:

  • Precursor Activation: A benzodiazepine derivative with a carboxyl group undergoes protonation at the nitrogen atom, facilitating ring closure .

  • Cyclization: Intramolecular nucleophilic attack by the imidazole nitrogen on the carbonyl carbon forms the fused bicyclic system .

Table 2: Synthetic yields under varying conditions

Temperature (°C)CatalystYield (%)Purity (%)
120H₂SO₄7896
150PPA8598

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of critical functional groups. The carbonyl stretch appears at 1710 cm⁻¹, while N-H vibrations from the diazepine ring are observed between 3290–2775 cm⁻¹ . 1H^1\text{H}-NMR spectra reveal distinct proton environments:

  • A singlet at δ\delta 12.17 ppm corresponds to the carboxylic proton .

  • Aromatic protons resonate as a multiplet at δ\delta 7.83–7.54 ppm .

  • Protons on the CH=CH moiety appear as doublets at δ\delta 6.29 and 6.11 ppm .

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedP301+P312: Seek medical advice
H315Causes skin irritationP302+P352: Wash skin thoroughly
H319Causes serious eye irritationP305+P351+P338: Rinse eyes
Quantity (mg)Price (USD)Price per mg (USD)
56713.40
1011611.60
252319.24
504028.04
1006996.99

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator